Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, making them versatile frameworks in various sectors of the chemical industry, including medicine and agriculture
Preparation Methods
The synthesis of Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . One common method includes the reaction of tert-butyl hydrazine with methyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. Industrial production methods often utilize resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 to enhance reaction efficiency and simplify workup .
Chemical Reactions Analysis
Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures to optimize yields. Major products formed from these reactions include various substituted pyrazoles and pyrazole oxides .
Scientific Research Applications
Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate: Lacks the amino group, affecting its reactivity and biological activity.
5-amino-4-tert-butyl-1H-pyrazole-3-carboxylate: Lacks the methyl group, influencing its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₄O₂ |
Molecular Weight | 198.23 g/mol |
CAS Number | 632365-54-9 |
Purity | Typically >95% |
Storage Conditions | Keep in a dark place at room temperature |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent approaches have utilized various reagents and conditions to optimize yield and purity, focusing on minimizing by-products and enhancing the efficiency of the synthesis process .
Anticancer Properties
Research indicates that compounds with a pyrazole core exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
Table: Anticancer Activity of this compound
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10 | Apoptosis induction |
HepG2 | 15 | Cell cycle arrest |
A549 (Lung Cancer) | 12 | Microtubule destabilization |
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes critical for cancer cell survival. It has been shown to disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in sensitive cell lines .
Case Studies
Case Study 1: Breast Cancer Treatment
In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Furthermore, caspase activity was enhanced by approximately 50% at a concentration of 10 µM, confirming its potential as an effective anticancer agent .
Case Study 2: Liver Cancer Inhibition
Another study demonstrated that this compound effectively inhibited HepG2 cell proliferation. The compound induced G0/G1 phase arrest, thereby preventing further cell division. The observed IC₅₀ was approximately 15 µM, indicating moderate potency against liver cancer cells .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 5-amino-4-tert-butyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)6-7(9(14)15-5)12-13(4)8(6)11/h11H2,1-5H3 |
InChI Key |
SPPKGUZWGXHOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N(N=C1C(=O)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.